molecular formula C10H16N2O3 B1475216 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1567008-73-4

1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1475216
CAS No.: 1567008-73-4
M. Wt: 212.25 g/mol
InChI Key: AKWIPCCNODXSLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a carboxylic acid group, and a tert-butoxy group . The tert-butoxy group is a common functional group in organic chemistry, known for its bulky nature and its effects on the reactivity of the molecule .

Scientific Research Applications

Improved Synthesis Methods

The synthesis of 1H-pyrazole-4-carboxylic acid, a related compound to 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid, has been refined to increase yield significantly, reaching up to 97.1% (Dong, 2011). This demonstrates the ongoing efforts to optimize the synthesis of pyrazole-based compounds for various scientific applications.

Structural and Synthesis Studies

Research has focused on synthesizing and characterizing various pyrazole derivatives, indicating the compound's significance in developing new chemical entities. For instance, derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid were synthesized and thoroughly characterized, showcasing the diversity of pyrazole-based structures (Kasımoğulları & Arslan, 2010). Similarly, an efficient synthesis approach was developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, highlighting the versatility of pyrazole derivatives in creating new heterocyclic compounds (Ghaedi et al., 2015).

Electrochemiluminescence and Metal Organic Frameworks

A fascinating application of pyrazole derivatives is in the field of electrochemiluminescence (ECL). For instance, transition metal complexes involving 3-pyrazoledicarboxylic acid and ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate have been synthesized, showing intense ECL in solution, suggesting potential in sensing and imaging technologies (Feng et al., 2016).

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-5-4-12-7-8(6-11-12)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIPCCNODXSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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